molecular formula C15H32INO2 B14411673 2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide CAS No. 87297-92-5

2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide

Cat. No.: B14411673
CAS No.: 87297-92-5
M. Wt: 385.32 g/mol
InChI Key: UYDYAAMBVKGJOT-UHFFFAOYSA-M
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Description

2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of high-purity starting materials and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Silver nitrate can be used to facilitate the substitution of the iodide ion.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of quaternary ammonium salts with different anions.

Scientific Research Applications

2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed as an antimicrobial agent in microbiological studies.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium chloride: Similar structure with a different alkyl chain length.

Uniqueness

2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide is unique due to its specific alkyl chain length and the presence of the iodide ion. This combination provides distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

87297-92-5

Molecular Formula

C15H32INO2

Molecular Weight

385.32 g/mol

IUPAC Name

(2-decoxy-2-oxoethyl)-trimethylazanium;iodide

InChI

InChI=1S/C15H32NO2.HI/c1-5-6-7-8-9-10-11-12-13-18-15(17)14-16(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1

InChI Key

UYDYAAMBVKGJOT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOC(=O)C[N+](C)(C)C.[I-]

Origin of Product

United States

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